molecular formula C19H25Cl2NO B329836 2,5-dichloro-N,N-dicyclohexylbenzamide

2,5-dichloro-N,N-dicyclohexylbenzamide

Cat. No.: B329836
M. Wt: 354.3 g/mol
InChI Key: HPJGVQKEXWDTHT-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,N-dicyclohexylbenzamide is a benzamide derivative characterized by two chlorine atoms at the 2- and 5-positions of the benzene ring and two cyclohexyl groups attached to the amide nitrogen.

Properties

Molecular Formula

C19H25Cl2NO

Molecular Weight

354.3 g/mol

IUPAC Name

2,5-dichloro-N,N-dicyclohexylbenzamide

InChI

InChI=1S/C19H25Cl2NO/c20-14-11-12-18(21)17(13-14)19(23)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2

InChI Key

HPJGVQKEXWDTHT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Regioselectivity

The position of chlorine atoms on the benzene ring significantly influences reactivity. For example:

  • 3,5-Dichloro-N-ethylbenzamide () undergoes metalation reactions with sec-butyllithium, where the steric bulk of the N-ethyl group directs regioselectivity. In contrast, the 2,5-dichloro substitution in the target compound may alter reaction pathways due to proximity effects between substituents.

N-Substituent Steric and Electronic Effects

The amide nitrogen’s substituents critically impact steric hindrance and electronic properties:

  • 3,5-Dichloro-N,N-diethylbenzamide () exhibits lower steric hindrance than the target compound due to smaller ethyl groups. Cyclohexyl substituents in 2,5-dichloro-N,N-dicyclohexylbenzamide create a more rigid, bulky environment, likely slowing reaction kinetics (e.g., electrophilic additions or nucleophilic displacements) .
  • N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide () features hydroxyl groups, which introduce hydrogen bonding capabilities absent in the target compound. This difference may affect solubility and biological activity, as polar hydroxyl groups enhance aqueous solubility compared to lipophilic cyclohexyl groups .

Physical and Chemical Properties

While direct data for the target compound are scarce, comparisons can be inferred:

  • In contrast, the cyclohexyl groups in this compound likely reduce water solubility but improve lipid membrane permeability .
  • N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide () has a molecular weight of 505.39 g/mol, significantly higher than the target compound due to the diphenylacetyl group. This highlights how bulky substituents increase molecular weight and may complicate synthetic purification steps .
Table 1: Structural and Functional Group Comparisons
Compound Name Chlorine Positions N-Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 2,5 Dicyclohexyl Amide ~366.3 (estimated)
3,5-Dichloro-N-ethylbenzamide 3,5 Ethyl Amide ~218.1
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide 3,5 Hydroxyphenyl Amide, Hydroxyl ~296.1
4-Amino-3,5-dichloro-N-hydroxybenzenecarboximidamide 3,5 Hydroxy Amidoxime, Amino ~221.0
N-(2,5-dichlorophenyl)-...methoxybenzamide 2,5 Diphenylacetyl, Methoxy Amide, Methoxy 505.39

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